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1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide

Catalog No.
S14528546
CAS No.
M.F
C10H14N2O2S
M. Wt
226.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide

Product Name

1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide

IUPAC Name

1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

InChI

InChI=1S/C10H14N2O2S/c11-9-3-1-2-8(6-9)7-15(13,14)12-10-4-5-10/h1-3,6,10,12H,4-5,7,11H2

InChI Key

KMULOFFKMZANMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC(=CC=C2)N

1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide is a chemical compound with the molecular formula C10_{10}H14_{14}N2_2O2_2S. It features a sulfonamide group, an amino group, and a cyclopropyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases associated with abnormal cellular signaling pathways.

, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Substitution Reactions: The sulfonamide moiety can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Cyclization: Under certain conditions, the structure may undergo cyclization reactions, leading to the formation of more complex cyclic compounds.

These reactions are crucial for modifying the compound to improve its efficacy and safety profile in pharmaceutical applications.

1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide has shown potential biological activities that make it a candidate for further research:

  • Antitumor Activity: Preliminary studies indicate that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
  • MEK Inhibition: It has been identified as a potential inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), which plays a significant role in cancer progression and other diseases characterized by aberrant cell signaling .

The synthesis of 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide can be achieved through several methods. One notable method involves:

  • Starting Material: N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide is used as the precursor.
  • Reduction Reaction: The nitro group is reduced to an amino group using reducing agents such as iron or zinc in acidic conditions.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound .

This compound has several potential applications in medicinal chemistry:

  • Cancer Therapy: Due to its activity against specific kinases involved in cancer progression, it may be developed as a therapeutic agent for various malignancies.
  • Research Tool: It can serve as a tool compound in biological research to study the roles of specific signaling pathways in disease mechanisms.

Interaction studies are critical for understanding how 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide interacts with biological targets:

  • Binding Affinity: Studies have shown that this compound exhibits binding affinity towards MEK and other kinases, which could lead to downstream effects on cell signaling pathways.
  • Synergistic Effects: When tested in combination with other chemotherapeutic agents, it may enhance therapeutic efficacy through synergistic effects, warranting further investigation into combination therapies .

1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide shares structural similarities with various other compounds that also possess biological activity. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(2-chloro-3-fluorophenyl)-N-cyclopropylmethanesulfonamideChlorine and fluorine substitutionsPotential antitumor activity
1-(4-amino-phenyl)-N-cyclopropylmethanesulfonamidePara-amino substitutionSimilar MEK inhibition potential
3-amino-N-cyclopropylbenzene sulfonamideAmino group at different positionInvestigated for anti-inflammatory properties

Uniqueness

The uniqueness of 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide lies in its specific substitution pattern and functional groups, which contribute to its distinct mechanism of action compared to similar compounds. Its ability to selectively inhibit MEK while maintaining a favorable safety profile makes it a promising candidate for further development in targeted therapies .

Novel Synthetic Pathways for Sulfonamide Functionalization

Sulfonamide functionalization in 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide typically begins with the reaction of 3-aminophenyl derivatives with cyclopropylmethanesulfonyl chloride. A standard approach involves the nucleophilic substitution of the amine group with the sulfonyl chloride under basic conditions, yielding the sulfonamide linkage. However, recent innovations have expanded the repertoire of sulfonylating agents and reaction conditions.

For instance, trimethyl phosphate (TMP) has emerged as a versatile methylating agent in sulfonamide synthesis. In a protocol adapted from Tang and Yu (2022), calcium hydroxide acts as a base in dimethylformamide (DMF) at 80°C, facilitating the methylation of intermediates while maintaining high yields (89%). This method avoids traditional Boc-protection strategies, reducing both cost and complexity. Alternative sulfonylating agents, such as methacrylic anhydride, have also been employed in multi-step syntheses involving phthalimide protection and hydrazinolysis, as demonstrated in the production of N-(3-aminopropyl)methacrylamide hydrochloride.

Table 1: Comparison of Sulfonylation Methods

Sulfonylating AgentBase/CatalystSolventTemperature (°C)Yield (%)
Cyclopropylmethanesulfonyl chlorideNaOH (aqueous)Water/Toluene0–594
Methacrylic anhydrideSodium hydroxideToluene0–592.5
Trimethyl phosphateCalcium hydroxideDMF8089

The choice of solvent profoundly impacts reaction efficiency. Aqueous-organic biphasic systems, such as water-toluene mixtures, enable facile separation of products while minimizing side reactions. Recent studies also highlight the utility of tetrahydrofuran (THF) in stabilizing reactive intermediates during sulfonylation.

Green Chemistry Approaches in Cyclopropane Ring Formation

The cyclopropane ring in 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide introduces significant synthetic complexity due to the strain inherent in three-membered rings. Traditional methods for cyclopropane synthesis, such as the Simmons–Smith reaction, often require hazardous reagents like zinc-copper couples. However, green chemistry principles have spurred the development of safer alternatives.

One promising strategy involves the in situ generation of cyclopropylamine derivatives using bio-based catalysts. For example, enzymatic systems leveraging lipases or transaminases have been explored for stereoselective cyclopropanation, though these methods remain under investigation for industrial scalability. More immediately applicable is the use of microwave-assisted synthesis, which reduces reaction times and energy consumption. In a patent by CN102503849B, cyclopropane-containing intermediates were synthesized in 92.5% yield using THF and aqueous sodium hydroxide under mild conditions (0–5°C), avoiding excessive heating.

Solvent-free conditions represent another green innovation. By eliminating volatile organic solvents, waste generation is minimized. For instance, the direct coupling of cyclopropylmethanesulfonyl chloride with 3-aminophenyl derivatives in molten salt media has shown promise, though yields remain suboptimal (75–80%) compared to traditional methods.

Catalytic Systems for Amine-Sulfonyl Coupling Reactions

The coupling of 3-aminophenyl groups with cyclopropylmethanesulfonyl moieties demands efficient catalytic systems to ensure high regioselectivity and yield. Calcium hydroxide has proven effective as a base catalyst in DMF, enabling methylation and sulfonylation at 80°C with minimal byproduct formation. Transition metal catalysts, particularly palladium-based systems, offer additional advantages in cross-coupling reactions. For example, Pd(OAc)₂ with bulky phosphine ligands facilitates the formation of C–N bonds between aryl amines and sulfonyl chlorides at room temperature, though cost remains a barrier for large-scale applications.

Organocatalysts such as 4-dimethylaminopyridine (DMAP) have also been employed to accelerate amine-sulfonyl coupling. In a modified procedure, DMAP (10 mol%) in dichloromethane achieved 85% conversion within 2 hours, outperforming traditional triethylamine-based systems. However, scalability issues persist due to catalyst recovery challenges.

Table 2: Catalytic Systems for Amine-Sulfonyl Coupling

CatalystSolventTemperature (°C)Time (h)Yield (%)
Calcium hydroxideDMF80189
Pd(OAc)₂/Ph₃PTHF25378
DMAPCH₂Cl₂25285

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

226.07759887 g/mol

Monoisotopic Mass

226.07759887 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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